![molecular formula C19H29NO3 B14444372 3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol CAS No. 76626-28-3](/img/structure/B14444372.png)
3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a phenol group attached to a spirocyclic system, which includes a dioxaspirodecane ring and a butyl(methyl)amino substituent. The presence of these functional groups and the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone under acidic conditions to form the dioxaspirodecane ring.
Introduction of the Amino Group: The next step involves the introduction of the butyl(methyl)amino group. This can be accomplished through a nucleophilic substitution reaction, where a suitable amine reacts with the spirocyclic intermediate.
Attachment of the Phenol Group: The final step involves the attachment of the phenol group to the spirocyclic system. This can be achieved through a coupling reaction, such as a Friedel-Crafts alkylation, where the phenol reacts with the spirocyclic intermediate in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can further enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Addition: The spirocyclic system can participate in addition reactions, such as hydrogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), as catalysts.
Addition: Addition reactions may require catalysts such as palladium on carbon (Pd/C) or borane (BH3).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Secondary or primary amines.
Substitution: Nitrated, halogenated, or sulfonated phenolic derivatives.
Addition: Hydrogenated or hydroborated spirocyclic compounds.
Applications De Recherche Scientifique
3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease processes.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The spirocyclic system can modulate the compound’s overall conformation, affecting its binding affinity and specificity. The butyl(methyl)amino group can participate in ionic interactions with negatively charged residues on proteins, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A diester of malonic acid used in the synthesis of barbiturates and other compounds.
Sulfur compounds: Compounds containing sulfur, which can form stable compounds with various elements.
Glutaminase Inhibitor, Compound 968: An inhibitor of mitochondrial glutaminase activity, used in cancer research.
Uniqueness
3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
76626-28-3 |
|---|---|
Formule moléculaire |
C19H29NO3 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
3-[8-[butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl]phenol |
InChI |
InChI=1S/C19H29NO3/c1-3-4-12-20(2)18(16-6-5-7-17(21)15-16)8-10-19(11-9-18)22-13-14-23-19/h5-7,15,21H,3-4,8-14H2,1-2H3 |
Clé InChI |
DZHRXDPIIDGNHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)C1(CCC2(CC1)OCCO2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


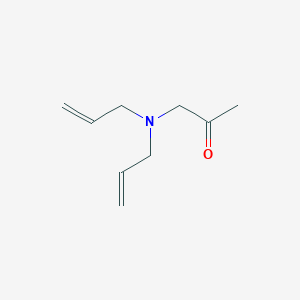
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
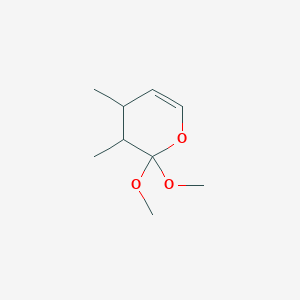
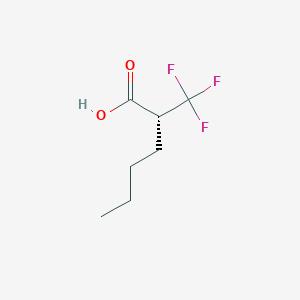
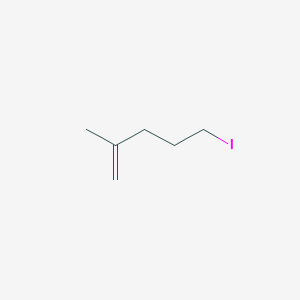
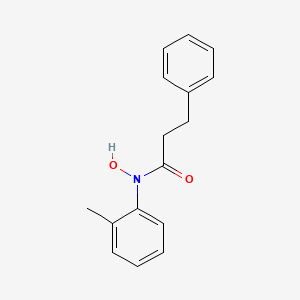



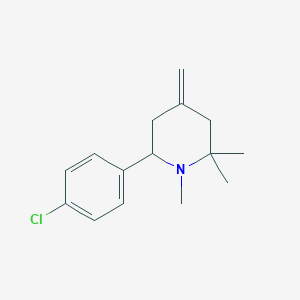


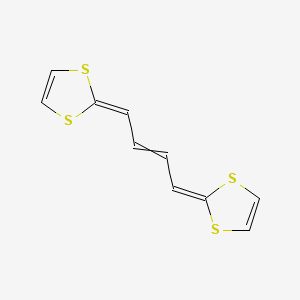
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
